molecular formula C20H25N5O B2476453 1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane CAS No. 2094850-40-3

1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane

Cat. No. B2476453
CAS RN: 2094850-40-3
M. Wt: 351.454
InChI Key: YYMXLLFSULCJPT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have high stability and are found in many natural and synthetic products .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Pyrazolo[3,4-b]pyridine derivatives can undergo a variety of reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazolo[3,4-b]pyridine derivatives are studied for their potential as TRK inhibitors, which are used in cancer treatment .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the interest in pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry , one possible direction could be further exploration of its biological activity and potential as a therapeutic agent.

properties

IUPAC Name

(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-4-8-24-9-5-10-25(12-11-24)20(26)16-13-17(15-6-7-15)21-19-18(16)14(2)22-23(19)3/h1,13,15H,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMXLLFSULCJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCCN(CC4)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane

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